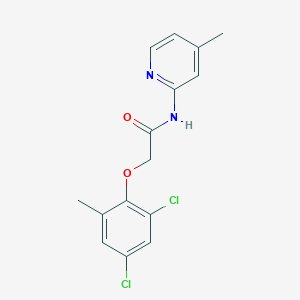![molecular formula C24H18F2N2O3S B317434 (5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B317434.png)
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, fluorobenzyl groups, and methoxybenzylidene moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the fluorobenzyl and methoxybenzylidene groups. Common reagents used in these reactions include thiosemicarbazide, 4-fluorobenzaldehyde, and 3-methoxybenzaldehyde. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
科学研究应用
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxybenzylidene moiety but lacks the thiazolidinone ring and fluorobenzyl groups.
2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine, it has a methoxy group but differs in its overall structure.
4-Methoxyphenylacetonitrile: Contains a methoxy group and a phenyl ring but differs in its nitrile functionality.
Uniqueness
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, fluorobenzyl groups, and methoxybenzylidene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C24H18F2N2O3S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
(5Z)-3-(4-fluorophenyl)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18F2N2O3S/c1-30-21-12-16(4-11-20(21)31-14-15-2-5-17(25)6-3-15)13-22-23(29)28(24(27)32-22)19-9-7-18(26)8-10-19/h2-13,27H,14H2,1H3/b22-13-,27-24? |
InChI 键 |
MKPXJDYNMVZUOU-WOZVDNMVSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B317352.png)
![cyanomethyl 5-{5-[(1,3-bis(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoate](/img/structure/B317353.png)
![N-(2-methoxy-4-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B317354.png)
![1-[4-(3-chloro-4-morpholin-4-ylphenyl)-5-[2-(methyloxy)phenyl]-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317356.png)
![ethyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317361.png)
![methyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317362.png)
![1,3-bis(2-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317363.png)
![1-(3,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317364.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B317365.png)
![1-(2,4-dimethylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317368.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B317371.png)
![(5Z)-5-[(4-hydroxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317372.png)
![(5Z)-1,4-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317373.png)
